![molecular formula C19H22N2O7S B2763805 methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1795087-77-2](/img/structure/B2763805.png)
methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The pyran ring in this compound is substituted with a methyl group and an oxo group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a pyran ring, a piperidine ring, a sulfonyl group, and a carbamate group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
Biginelli Reaction and Synthesis
The Biginelli reaction is a well-known acid-catalyzed, three-component reaction that leads to the formation of highly functionalized heterocycles. In this case, the synthesis of “ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate” (identified by the laboratory code LaSOM® 293) involves the following steps:
Biginelli Reaction: The key step in the synthesis is the Biginelli reaction. It combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to form a 3,4-dihydropyrimidinone scaffold . This compound serves as a versatile building block for further modifications.
Huisgen 1,3-Dipolar Cycloaddition: Following the Biginelli reaction, a convergent four-step route includes the Huisgen 1,3-dipolar cycloaddition. This step enhances the structural diversity of the synthesized compound .
Pharmacological Investigations
The pharmacological effects of 3,4-dihydropyrimidinones have been widely studied, particularly in the context of anticancer drug development. Notably, monastrol—a DHPM—is identified as a kinesin-5 inhibitor, affecting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis .
Antiviral Activity
While specific data on the antiviral activity of this compound are not directly available, related compounds containing five-membered heteroaryl amines have demonstrated promising antiviral effects against Newcastle disease virus . Further modifications could potentially yield lead molecules for antiviral therapeutics.
Other Applications
Additional research avenues may include investigations into the compound’s:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The presence of a 6-methyl-2-oxo-2h-pyran-4-yl group suggests potential interactions with biological targets via hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound has been found in various biological contexts, such as the hindgut, brain, and hemolymph of bombus terrestris (bumblebee), suggesting it may interact with multiple biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility may vary in different solvents, which can affect its absorption and distribution .
properties
IUPAC Name |
methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGVQWCSQUKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.